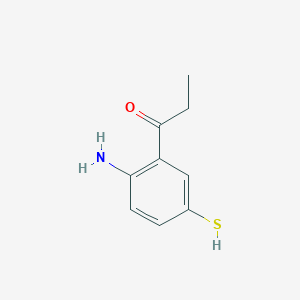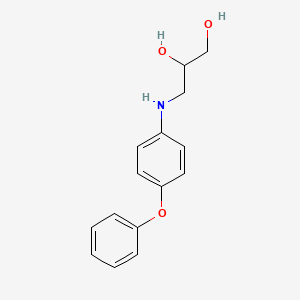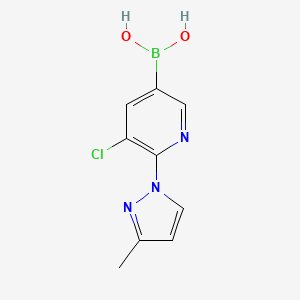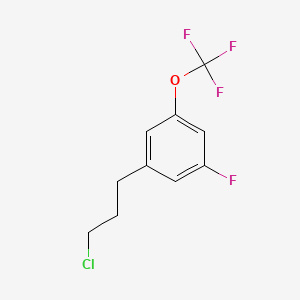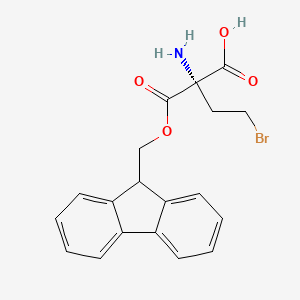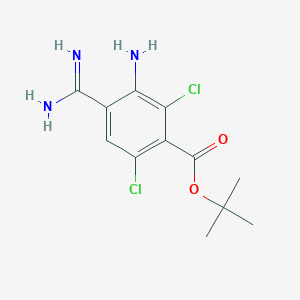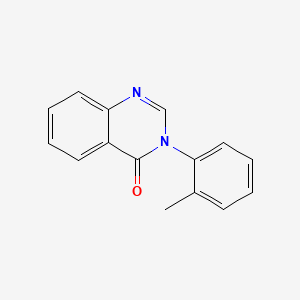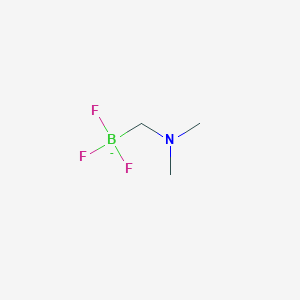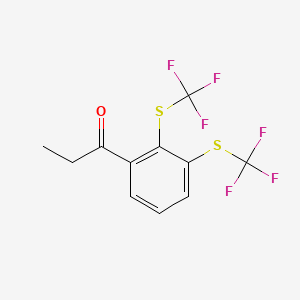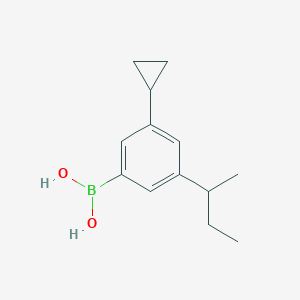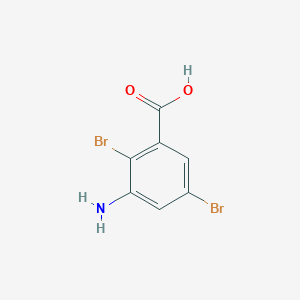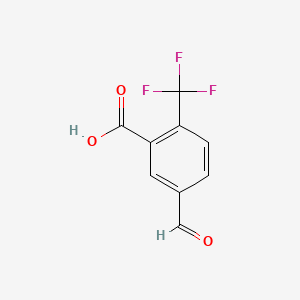
Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a carbamic acid moiety, a dimethylamino group, and a phenylpropyl ester, all linked to a monophosphate group. This combination of functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate typically involves multiple steps, starting with the preparation of the carbamic acid derivative. One common method involves the reaction of 3-(dimethylamino)propylamine with phenylpropyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with phosphoric acid to introduce the monophosphate group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps, such as crystallization or chromatography, to isolate the desired compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of the dimethylamino group and phenylpropyl ester can influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate can be compared with other carbamic acid derivatives and esters:
Carbamic acid, (3-(dimethylamino)propyl)-, phenyl ester: Lacks the phenylpropyl group, resulting in different chemical properties and reactivity.
Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester: Without the monophosphate group, this compound has distinct biological and chemical behavior.
Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, diphosphate: Contains an additional phosphate group, leading to altered solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
101491-75-2 |
|---|---|
Molekularformel |
C15H27N2O6P |
Molekulargewicht |
362.36 g/mol |
IUPAC-Name |
dihydrogen phosphate;dimethyl-[3-(3-phenylpropoxycarbonylamino)propyl]azanium |
InChI |
InChI=1S/C15H24N2O2.H3O4P/c1-17(2)12-7-11-16-15(18)19-13-6-10-14-8-4-3-5-9-14;1-5(2,3)4/h3-5,8-9H,6-7,10-13H2,1-2H3,(H,16,18);(H3,1,2,3,4) |
InChI-Schlüssel |
KSKPDMOPUGFDBW-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCCNC(=O)OCCCC1=CC=CC=C1.OP(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14071097.png)
